![molecular formula C14H16N4O3 B5723111 N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide
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Overview
Description
N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide typically involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with appropriate reagents. One common method includes the treatment of this precursor with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. Common reagents used in these reactions include hydrazine derivatives, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicine: Due to its biological activity, it is being explored for its potential use in developing new therapeutic agents for treating infections and other diseases.
Industry: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and other industrial applications.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The exact molecular pathways and targets involved are still under investigation, but the compound’s ability to disrupt microbial cell function is a key aspect of its activity .
Comparison with Similar Compounds
N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide can be compared with other similar compounds such as:
N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine: This compound is known for its high energy density and thermal stability, making it suitable for use in explosives.
1,3,4-thiadiazole derivatives: These compounds also exhibit antimicrobial activity and are synthesized using similar precursors. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-13(19)15-14-9(2)16-17(10(14)3)11-5-7-12(8-6-11)18(20)21/h5-8H,4H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPGNMPAYBHLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N(N=C1C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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